Structural Differentiation from the 6-Acetyl Analog: Molecular Descriptor Comparison
The closest commercially listed analog is (3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one (CAS 957013-84-2). The target compound lacks the 6-acetyl substituent, resulting in a molecular weight of 232.28 g/mol versus 274.31 g/mol for the acetylated analog . This 42.03 Da reduction corresponds to a 15.3% decrease in molecular weight, which is expected to influence membrane permeability, solubility, and metabolic clearance. No direct experimental comparison of the two compounds in any assay system has been published.
| Evidence Dimension | Molecular weight (surrogate for drug-likeness compliance) |
|---|---|
| Target Compound Data | 232.28 g/mol |
| Comparator Or Baseline | (3aR)-6-acetyl analog: 274.31 g/mol |
| Quantified Difference | 42.03 g/mol decrease (15.3% lower MW) |
| Conditions | Calculated from molecular formula; no experimental assay context available |
Why This Matters
Lower molecular weight favors compliance with Lipinski's Rule of Five, suggesting potentially superior passive oral absorption characteristics relative to the 6-acetylated analog, though experimental validation is absent.
